DNP-sarcosine
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Overview
Description
Mechanism of Action
Target of Action
DNP-sarcosine primarily targets the N-methyl-D-aspartate receptor (NMDAR) and the glycine transporter . NMDAR is a glutamate receptor and ion channel protein found in nerve cells, playing a key role in synaptic plasticity and memory function. The glycine transporter plays a crucial role in regulating the reuptake of glycine, an inhibitory neurotransmitter, into presynaptic neurons .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It modulates the glutamatergic system by enhancing the effect of the co-agonist, glycine, on NMDAR . This modulation can lead to the attenuation of symptoms in neurological disorders like schizophrenia . Additionally, this compound has been found to ameliorate oxidative and nitrosative stress, mitochondrial dysfunction, and neuroinflammation .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that this compound may be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced NMDAR activity, reduced oxidative and nitrosative stress, improved mitochondrial function, and decreased neuroinflammation . These effects can lead to improvements in behavioral impairments, such as those seen in schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: DNP-sarcosine can be synthesized through the reaction of sarcosine with 2,4-dinitrofluorobenzene. The reaction typically involves the following steps:
- Dissolve sarcosine in an aqueous solution.
- Add 2,4-dinitrofluorobenzene to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: DNP-sarcosine undergoes various chemical reactions, including:
Oxidation: The nitro groups in this compound can be reduced to amino groups under specific conditions.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under basic conditions.
Major Products:
Reduction: The reduction of this compound can yield N-(2,4-diaminophenyl)-N-methylglycine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
DNP-sarcosine has several applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: this compound is employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Research on this compound includes its potential use as a biomarker for certain diseases, such as prostate cancer.
Industry: It is used in the development of diagnostic assays and biosensors.
Comparison with Similar Compounds
Sarcosine: A naturally occurring amino acid with similar structural features but lacking the dinitrophenyl group.
N-methylglycine: Another derivative of glycine with similar properties but different functional groups.
Uniqueness: DNP-sarcosine is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical reactivity and potential applications in analytical chemistry and biomedical research. Its ability to interact with glycine transporters and NMDA receptors sets it apart from other similar compounds.
Properties
CAS No. |
3129-54-2 |
---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H14N2OS/c1-17-13-9-5-8-12(10-13)16-14(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18) |
InChI Key |
QZSMRTKLSHKPEV-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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